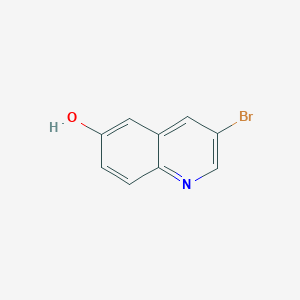![molecular formula C19H18Si B174160 Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 147492-76-0](/img/structure/B174160.png)
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C17H18Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group attached to a phenylethynyl-substituted phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of trimethylsilylacetylene with a phenyl-substituted acetylene derivative. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions usually include elevated temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds.
科学的研究の応用
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
類似化合物との比較
Similar Compounds
- (Trimethylsilyl)phenylacetylene
- Phenyl(trimethylsilyl)acetylene
- Phenylethynyltrimethylsilane
- Trimethyl(phenylethynyl)silane
- 1-Phenyl-2-(trimethylsilyl)acetylene
- Acetylene, 1-phenyl-2-trimethylsilyl-
Uniqueness
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the design of advanced materials and drug delivery systems.
特性
IUPAC Name |
trimethyl-[2-[4-(2-phenylethynyl)phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)16-15-19-13-11-18(12-14-19)10-9-17-7-5-4-6-8-17/h4-8,11-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOQJTKWWKYGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477184 |
Source


|
| Record name | Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-76-0 |
Source


|
| Record name | Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


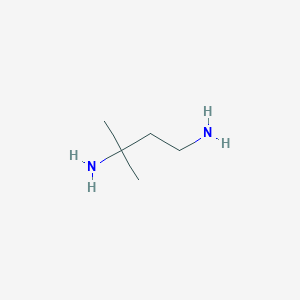
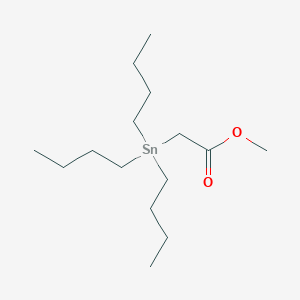
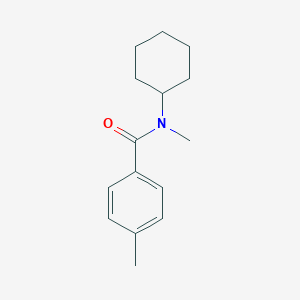
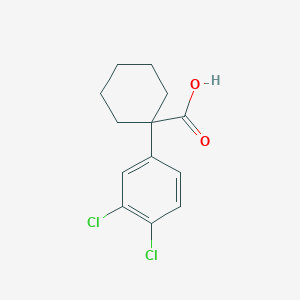

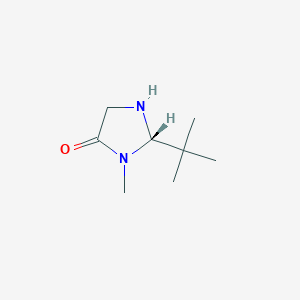

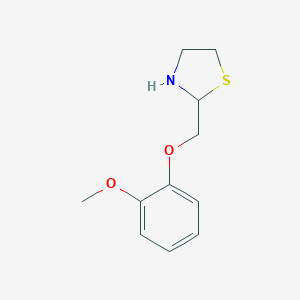
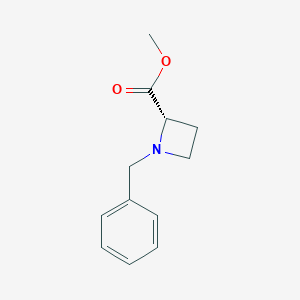
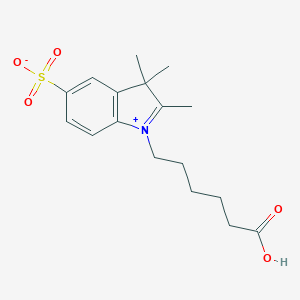
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
